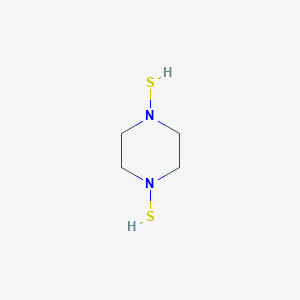
1,4-Bis(sulfanyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(sulfanyl)piperazine, commonly known as 'BSP', is a chemical compound that has been widely used in scientific research due to its unique properties. It is a symmetrical molecule with two sulfhydryl groups (-SH) attached to a piperazine ring. BSP has been used as a building block in the synthesis of various molecules and has been found to exhibit potential biological activities.
Mécanisme D'action
The mechanism of action of BSP is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). BSP has also been found to modulate the activity of various enzymes and proteins, which may contribute to its biological activity.
Effets Biochimiques Et Physiologiques
BSP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. BSP has also been found to improve mitochondrial function and enhance cellular energy production.
Avantages Et Limitations Des Expériences En Laboratoire
BSP has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. BSP is also relatively non-toxic and has been found to exhibit low cytotoxicity. However, BSP has some limitations, including its limited solubility in water and its potential to form disulfide bonds, which may affect its biological activity.
Orientations Futures
There are several future directions for research involving BSP. One potential area of research is the development of BSP-based drugs for the treatment of various diseases. BSP may also be used as a tool to study the mechanisms underlying oxidative stress and inflammation. Further studies are needed to fully understand the biological activity of BSP and its potential applications in medicine and biotechnology.
In conclusion, BSP is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for studying various biological processes. Further research is needed to fully understand the potential applications of BSP in medicine and biotechnology.
Méthodes De Synthèse
The synthesis of BSP is relatively straightforward and can be achieved through various methods. One of the most common methods involves the reaction of piperazine with hydrogen sulfide gas in the presence of a catalyst. The reaction yields BSP as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
BSP has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit potential anti-inflammatory, antioxidant, and antimicrobial activities. BSP has also been used in the development of new drugs and has been found to be effective in the treatment of certain diseases.
Propriétés
Numéro CAS |
131538-50-6 |
|---|---|
Nom du produit |
1,4-Bis(sulfanyl)piperazine |
Formule moléculaire |
C4H10N2S2 |
Poids moléculaire |
150.3 g/mol |
Nom IUPAC |
1,4-bis(sulfanyl)piperazine |
InChI |
InChI=1S/C4H10N2S2/c7-5-1-2-6(8)4-3-5/h7-8H,1-4H2 |
Clé InChI |
DFEKSVXRTCCJFS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1S)S |
SMILES canonique |
C1CN(CCN1S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



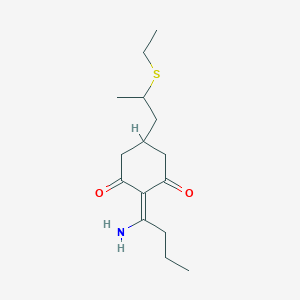
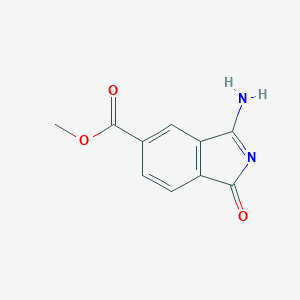
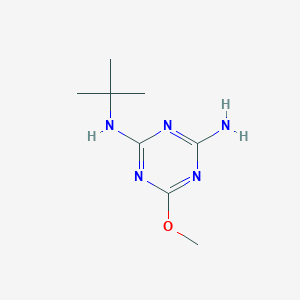
![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)
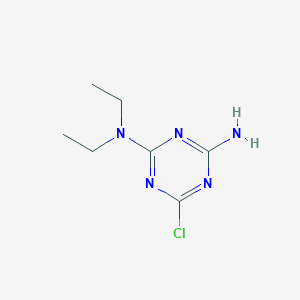
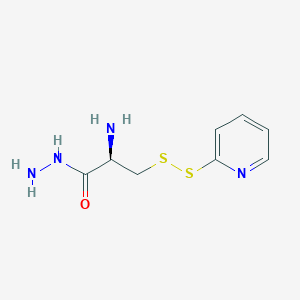
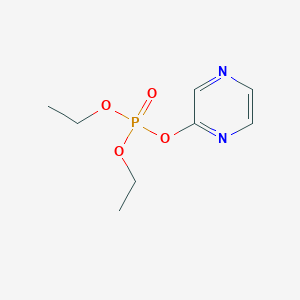
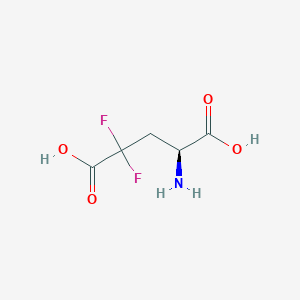
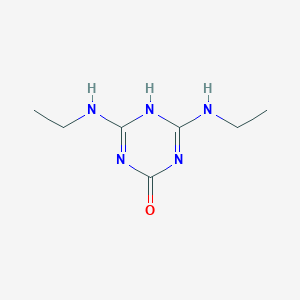
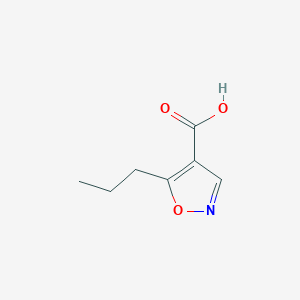
![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)
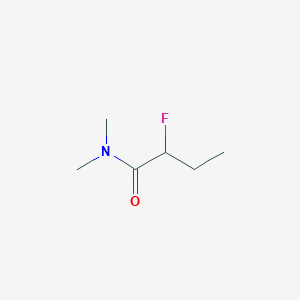
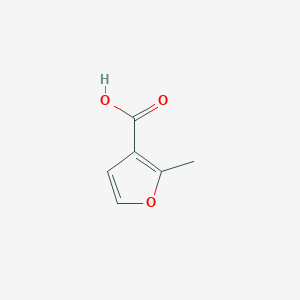
![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)